molecular formula C15H18FNO4 B8165600 1-(2-(3-Fluoro-4-methylphenoxy)acetyl)piperidine-4-carboxylic acid

1-(2-(3-Fluoro-4-methylphenoxy)acetyl)piperidine-4-carboxylic acid

Cat. No.: B8165600
M. Wt: 295.31 g/mol
InChI Key: CWLBRGACZRTSGW-UHFFFAOYSA-N
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Description

1-(2-(3-Fluoro-4-methylphenoxy)acetyl)piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a phenoxy group, and a carboxylic acid functional group. The presence of the fluoro and methyl substituents on the phenoxy group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Fluoro-4-methylphenoxy)acetyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: The reaction begins with the formation of the phenoxyacetyl intermediate by reacting 3-fluoro-4-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Piperidine Ring Formation: The phenoxyacetyl intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Fluoro-4-methylphenoxy)acetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methyl positions on the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(3-Fluoro-4-methylphenoxy)acetyl)piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(3-Fluoro-4-methylphenoxy)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid: Lacks the methyl group on the phenoxy ring.

    1-(2-(4-Methylphenoxy)acetyl)piperidine-4-carboxylic acid: Lacks the fluoro group on the phenoxy ring.

    1-(2-Phenoxyacetyl)piperidine-4-carboxylic acid: Lacks both the fluoro and methyl groups on the phenoxy ring.

Uniqueness

1-(2-(3-Fluoro-4-methylphenoxy)acetyl)piperidine-4-carboxylic acid is unique due to the presence of both fluoro and methyl substituents on the phenoxy group, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

1-[2-(3-fluoro-4-methylphenoxy)acetyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-10-2-3-12(8-13(10)16)21-9-14(18)17-6-4-11(5-7-17)15(19)20/h2-3,8,11H,4-7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLBRGACZRTSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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